N-cyclopropyl-5-fluoro-2-methylbenzamide
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Overview
Description
N-cyclopropyl-5-fluoro-2-methylbenzamide: is an organic compound with the molecular formula C11H12FNO . It is a solid substance with a white to off-white appearance
Preparation Methods
The preparation of N-cyclopropyl-5-fluoro-2-methylbenzamide involves advanced laboratory techniques and equipment. The synthetic route typically includes organic synthesis reactions, which may vary depending on specific experimental conditions . Detailed industrial production methods are not widely documented, indicating that this compound may be primarily synthesized for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
N-cyclopropyl-5-fluoro-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclopropyl-5-fluoro-2-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
N-cyclopropyl-5-fluoro-2-methylbenzamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-fluoro-5-methylbenzamide: This compound has a similar structure but differs in the position of the fluorine and methyl groups.
Benzamide derivatives: These compounds share the benzamide core structure but may have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-cyclopropyl-5-fluoro-2-methylbenzamide |
InChI |
InChI=1S/C11H12FNO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14) |
InChI Key |
JEGHJSKSGNLNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2CC2 |
Origin of Product |
United States |
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